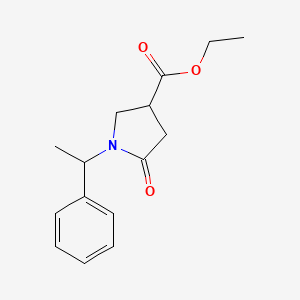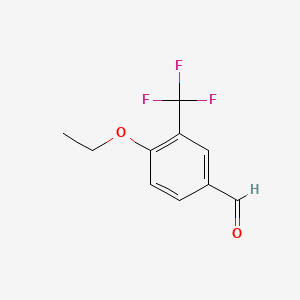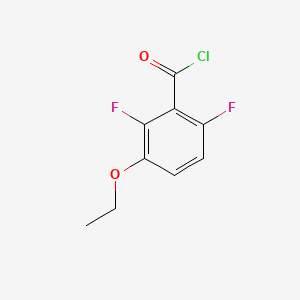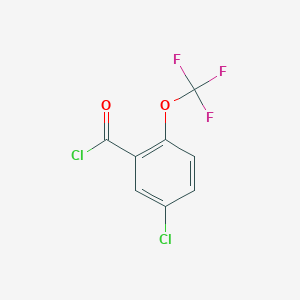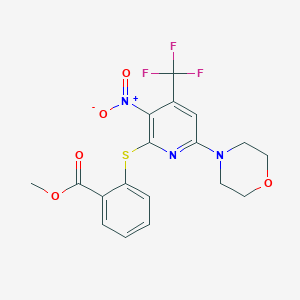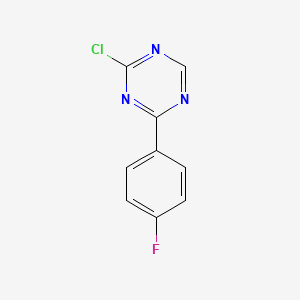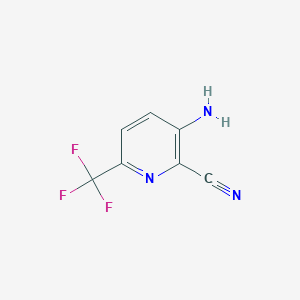![molecular formula C11H11F3O2 B1398685 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid CAS No. 1092460-65-5](/img/structure/B1398685.png)
3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 1092460-65-5 . It has a molecular weight of 232.2 and its IUPAC name is 3-[3-methyl-5-(trifluoromethyl)phenyl]propanoic acid .
Synthesis Analysis
This compound is used in the synthesis of Cinacalcet and also participates in the boron-catalyzed N-alkylation of amines of carboxylic acids .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3O2/c1-7-4-8(2-3-10(15)16)6-9(5-7)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Applications De Recherche Scientifique
Synthesis and Supramolecular Applications
- A study by Percec et al. (2006) delves into the synthesis of methyl esters derived from various phenylpropionic acids, including 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid, for the preparation of supramolecular dendrimers. These dendrimers demonstrate significant self-assembly into supramolecular structures, offering potential applications in nanotechnology and materials science Percec, V., Peterca, M., Sienkowska, M., Ilies, M., Aqad, E., Šmidrkal, J., & Heiney, P. (2006). Journal of the American Chemical Society.
Photocrosslinking in Molecular Biology
- Kogon et al. (1992) synthesized a cleavable carbene-generating reagent for photocrosslinking experiments in molecular biology. The compound, closely related to 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid, demonstrates the utility of fluorine-containing compounds in advanced biochemical applications Kogon, A., Bochkariov, D., Baskunov, B., & Cheprakov, A. (1992). European Journal of Organic Chemistry.
Modification of Biologically Active Compounds
- Research by Sokolov and Aksinenko (2012) explored the reaction of a fluorine-containing propionate with 1,3-binucleophiles to create heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives. This underscores the role of 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid derivatives in synthesizing biologically relevant heterocyclic compounds Sokolov, V., & Aksinenko, A. (2012). Russian Chemical Bulletin.
Catalyst Development and Synthetic Chemistry
- A study by Yang et al. (2018) on the use of tetraarylstibonium cations in cycloaddition reactions highlights the broader chemical applications of phenylpropionic acid derivatives, including catalysis and organic synthesis advancements Yang, M., Pati, N., Bélanger-Chabot, G., Hirai, M., & Gabbaï, F. (2018). Dalton Transactions.
Structural and Molecular Analysis
- Das et al. (2012) conducted structural determinations of 3-phenylpropionic acid and its derivatives, which include compounds similar to 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid. This research provides insights into the crystalline structures and intermolecular interactions of these compounds, beneficial for material science and pharmaceutical applications Das, U., Chattopadhyay, B., Mukherjee, M., & Mukherjee, A. K. (2012). Crystal Growth & Design.
Safety And Hazards
Propriétés
IUPAC Name |
3-[3-methyl-5-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-4-8(2-3-10(15)16)6-9(5-7)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRFMZVOLDRRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)

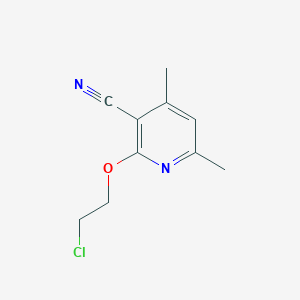
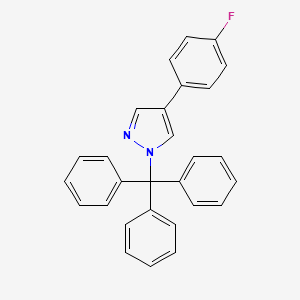
![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)
